![molecular formula C20H20F2N2O4 B7540336 [4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone, also known as DFPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPM belongs to the class of piperazine derivatives and has been shown to possess a variety of biochemical and physiological effects.
作用机制
[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone exerts its effects by binding to specific receptors in the body. It has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, inflammation, and cell survival. This compound has also been shown to bind to the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. By binding to these receptors, this compound modulates various physiological processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to possess analgesic properties by modulating pain perception pathways in the body. Additionally, this compound has been shown to possess anti-tumor properties by inducing apoptosis in cancer cells.
实验室实验的优点和局限性
[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be used in a variety of assays to study its biochemical and physiological effects. However, this compound has some limitations as well. It has a relatively short half-life in the body, which limits its potential therapeutic applications. Additionally, this compound has been shown to have some toxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone has significant potential for future research. One potential direction is to investigate its use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential as a diagnostic tool for certain cancers. Additionally, further research is needed to elucidate its mechanism of action and to optimize its synthesis method to improve its purity and yield. Overall, this compound is a promising compound with significant potential for future research.
合成方法
[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone can be synthesized using a multi-step reaction process. The starting material is 3,4-dimethoxybenzaldehyde, which is reacted with 2,5-difluoroaniline to form 4-(2,5-difluorobenzoyl)-3,4-dimethoxyaniline. This intermediate is then reacted with piperazine in the presence of a coupling agent to form the final product, this compound. The synthesis method of this compound has been optimized to yield high purity and high yield.
科学研究应用
[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. This compound has been investigated as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been studied for its potential use as a diagnostic tool for certain cancers.
属性
IUPAC Name |
[4-(2,5-difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O4/c1-27-17-6-3-13(11-18(17)28-2)19(25)23-7-9-24(10-8-23)20(26)15-12-14(21)4-5-16(15)22/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXKXLDGSORNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
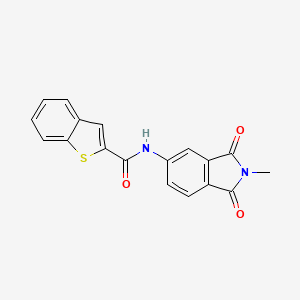
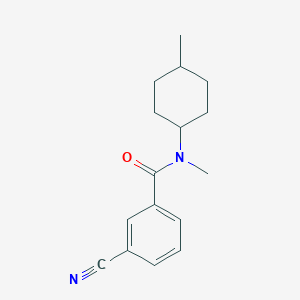
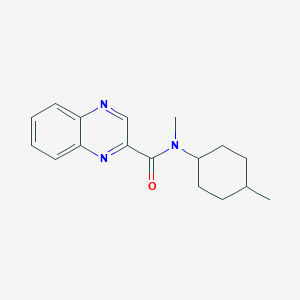
![1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)
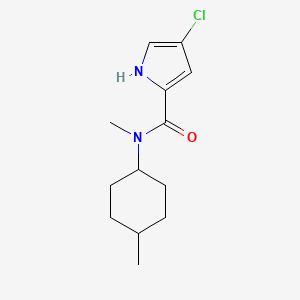
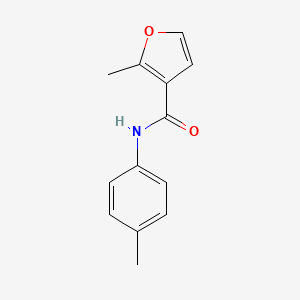
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]methanone](/img/structure/B7540329.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
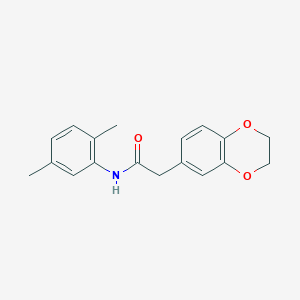
![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B7540354.png)
![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)
